molecular formula C6H12N2O2S B1334543 N-Boc-thiourea CAS No. 268551-65-1

N-Boc-thiourea

Cat. No.: B1334543
CAS No.: 268551-65-1
M. Wt: 176.24 g/mol
InChI Key: JKXQTODLIZBUDE-UHFFFAOYSA-N
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Description

N-Boc-thiourea, also known as N-tert-butoxycarbonylthiourea, is an organosulfur compound with the molecular formula C_6H_12N_2O_2S. It is a derivative of thiourea where the hydrogen atoms on the nitrogen are replaced by a tert-butoxycarbonyl (Boc) protecting group. This compound is widely used in organic synthesis, particularly in the preparation of guanidines and as a mild thioacylating agent.

Scientific Research Applications

N-Boc-thiourea has a wide range of applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: Serves as a precursor in the synthesis of biologically active molecules.

    Agrochemicals: Utilized in the development of pesticides and herbicides.

    Dyestuff: Employed in the production of dyes and pigments.

Mechanism of Action

Target of Action

N-Boc-thiourea, an organosulfur compound, has been found to interact with primary amines . It is used as a guanylating agent for the synthesis of guanidines . The primary amines are the targets of this compound, and they play a crucial role in the formation of guanidines .

Mode of Action

this compound interacts with its targets, the primary amines, through a process known as guanylation . This process involves the addition of a guanidino group to the primary amines, resulting in the formation of guanidines . The reaction is catalyzed by iodine and TBHP .

Biochemical Pathways

The guanylation of primary amines by this compound affects the biochemical pathways involving guanidines . Guanidines are involved in various biological processes, including the regulation of insulin secretion, neurotransmission, and cellular signaling .

Pharmacokinetics

The pharmacokinetics of this compound and its derivatives have been studied in rats . The study evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of thiourea derivatives . The results showed that these compounds exhibit characteristics similar to conventional drugs when evaluated in terms of pharmacokinetics and drug-likeness .

Result of Action

The guanylation of primary amines by this compound results in the formation of guanidines . Guanidines have diverse biological applications, including antiviral, antioxidant, and anticancer properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of iodine and TBHP is necessary for the guanylation of primary amines . Additionally, the reaction is especially useful for both electronically and sterically deactivated primary anilines .

Safety and Hazards

N-Boc-thiourea may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful if swallowed and is suspected of causing cancer and damaging fertility or the unborn child . It is also toxic to aquatic life with long-lasting effects .

Future Directions

While specific future directions for N-Boc-thiourea were not found in the search results, thiourea and its derivatives continue to be a topic of interest in various fields such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Boc-thiourea can be synthesized through various methods. One common approach involves the reaction of thiourea with di-tert-butyl dicarbonate (Boc_2O) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as a solid product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: N-Boc-thiourea undergoes various chemical reactions, including:

    Substitution Reactions: It can react with primary amines to form guanidines.

    Thioacylation Reactions: When activated with trifluoroacetic acid anhydride, it acts as a mild thioacylating agent for nucleophiles such as amines, alcohols, and thiols.

Common Reagents and Conditions:

    Primary Amines: Used in guanylation reactions.

    Trifluoroacetic Acid Anhydride: Activates this compound for thioacylation reactions.

Major Products:

    Guanidines: Formed through guanylation reactions.

    Thiocarbonyl Compounds: Produced via thioacylation of nucleophiles.

Comparison with Similar Compounds

    Thiourea: The parent compound of N-Boc-thiourea, lacking the Boc protecting group.

    N,N’-Di-Boc-thiourea: A derivative with two Boc protecting groups.

Comparison: this compound is unique due to the presence of the Boc protecting group, which imparts stability and enhances its reactivity compared to thiourea. It is also more versatile in organic synthesis compared to N,N’-Di-Boc-thiourea, which is primarily used as a thioacylating agent.

Properties

IUPAC Name

tert-butyl N-carbamothioylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2S/c1-6(2,3)10-5(9)8-4(7)11/h1-3H3,(H3,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXQTODLIZBUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399259
Record name N-Boc-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

268551-65-1
Record name N-Boc-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of N-Boc-thiourea in the synthesis of the described influenza neuraminidase inhibitors?

A1: this compound is a reagent used to introduce a guanidine group to the target molecule. In the described research, it reacts with the deprotected amine group of an oseltamivir derivative to yield the corresponding N-Boc-guanidino derivative []. This modification aims to enhance the inhibitory activity of the compound against influenza neuraminidase.

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